2-Chloro-6-(morpholin-4-yl)benzaldehyde
Overview
Description
2-Chloro-6-(morpholin-4-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 225.67 .Scientific Research Applications
Synthesis and Characterization of Morpholine Derivatives
Morpholine derivatives, such as 2-Chloro-6-(morpholin-4-yl)benzaldehyde, have been extensively utilized in the field of synthetic organic chemistry. A significant application is the synthesis and aminomethylation of specific compounds. For instance, the condensation of benzaldehyde with malononitrile and its derivatives in the presence of morpholine led to the formation of morpholinium salts with various structural complexities. These compounds, under specific reaction conditions, yield a series of products with potential biological activities, as demonstrated by in silico predictive analysis (Kurskova et al., 2021).
Morpholine's Role in Coordination Chemistry and Catalysis
Morpholine derivatives have also been explored for their role in coordination chemistry. A study on the coordination chemistry of copper (II) with various morpholine/piperazine derivatives revealed the formation of unique complex structures with distinct magnetic properties. These findings not only provide insights into the influence of structural components on the properties of the complexes but also pave the way for the application of these complexes in various fields, including material science and catalysis (Majumder et al., 2016).
Biological Activity and Potential Therapeutic Applications
The synthesis of new morpholine derivatives has led to the discovery of compounds with promising biological activities. A study involving the synthesis of Schiff base derivatives using morpholine highlighted their potential antibacterial and antifungal activities. These findings underscore the therapeutic potential of morpholine derivatives in the development of new antimicrobial agents (AlKaissi et al., 2015).
Structural Analysis and Material Science
Morpholine derivatives have been a subject of interest in structural analysis and material science as well. For example, the study of the crystal structure of the morpholine fungicide dimethomorph provided insights into the molecular interactions and structure, aiding in the understanding of its functional mechanisms and potential applications in material science (Kang et al., 2015).
Safety and Hazards
The safety information for 2-Chloro-6-(morpholin-4-yl)benzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-chloro-6-morpholin-4-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRQUHIYZASEFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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